(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE
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Overview
Description
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a nitrobenzylidene group attached to a benzenediamine core, with diethyl groups on the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves the condensation reaction between N1,N~1~-diethyl-1,4-benzenediamine and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding amine from the Schiff base.
Substitution: Various substituted derivatives of the aromatic ring.
Scientific Research Applications
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE may have applications in various fields, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE: Similar Schiff bases with different substituents on the aromatic ring or different alkyl groups on the nitrogen atoms.
N~1~,N~1~-dimethyl-N~4~-(2-nitrobenzylidene)-1,4-benzenediamine: A similar compound with methyl groups instead of ethyl groups.
N~1~,N~1~-diethyl-N~4~-(4-nitrobenzylidene)-1,4-benzenediamine: A similar compound with the nitro group in a different position on the benzylidene group.
Uniqueness
This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other Schiff bases.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35g/mol |
IUPAC Name |
N,N-diethyl-4-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H19N3O2/c1-3-19(4-2)16-11-9-15(10-12-16)18-13-14-7-5-6-8-17(14)20(21)22/h5-13H,3-4H2,1-2H3 |
InChI Key |
XGEMBWZUWCISAT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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